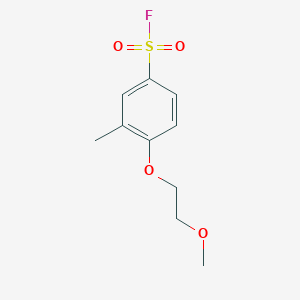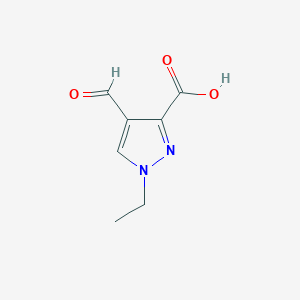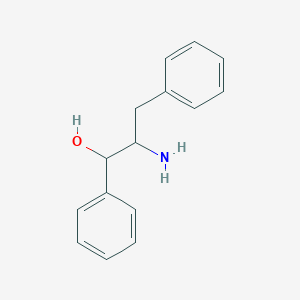
2-Amino-1,3-diphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-diphenylpropan-1-ol is a synthetic organic compound characterized by its chiral nature, meaning it has two distinct enantiomers. This compound is notable for its structural complexity, featuring an amino group, a hydroxyl group, and two phenyl groups attached to a central carbon chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-diphenylpropan-1-ol typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1,3-diphenylpropan-1-ol, which is then reduced to the desired amino alcohol. The reduction can be carried out using hydrogenation over a palladium catalyst or by employing reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,3-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro precursor can be reduced to form the amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-keto-1,3-diphenylpropan-1-ol.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-1,3-diphenylpropan-1-ol is utilized in various fields of scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Amino-1,3-diphenylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. It is believed to act as an agonist for certain receptors, such as the serotonin 5-HT2A receptor, which plays a role in regulating physiological processes like mood and appetite. Additionally, it may interact with the muscarinic acetylcholine receptor, influencing learning and memory pathways.
Comparaison Avec Des Composés Similaires
2-Amino-3,3-diphenylpropan-1-ol: A closely related compound with similar structural features.
2-Amino-1-phenylpropan-1-ol: Lacks one phenyl group, resulting in different chemical properties.
2-Amino-1,3-diphenylpropan-2-ol: Differing in the position of the hydroxyl group.
Uniqueness: 2-Amino-1,3-diphenylpropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its chiral nature also allows for the exploration of enantioselective reactions and applications in asymmetric synthesis.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-amino-1,3-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |
Clé InChI |
UAGDEFASIGENRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




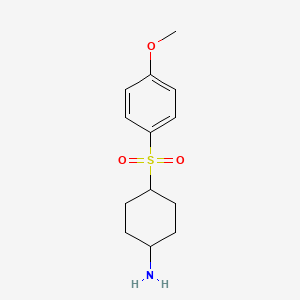
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
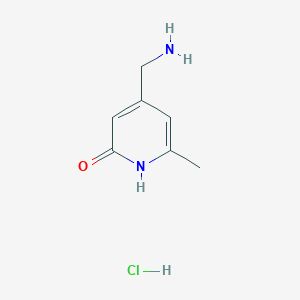
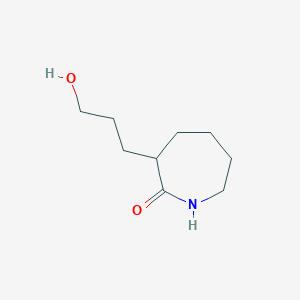
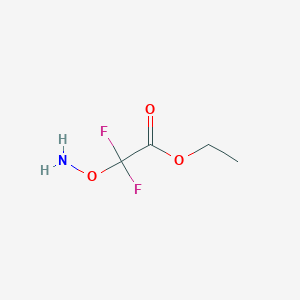

![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
amine](/img/structure/B13238710.png)
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
